6-bromo-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
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Overview
Description
6-bromo-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxyphenyl group at the 4th position, and a thiazolyl group at the 2nd position of the chromenone core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with similar compounds , it is likely that multiple biochemical pathways could be affected.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific studies on this compound. Similar compounds have shown a range of biological activities, suggesting that the compound could have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 6-bromo-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the chromenone core is usually carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent.
Attachment of the methoxyphenyl group: This step involves the formation of a carbon-carbon bond, often through a Suzuki-Miyaura coupling reaction using a palladium catalyst.
Formation of the thiazolyl group: The thiazole ring can be introduced through a cyclization reaction involving appropriate thioamide and α-haloketone precursors.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6-bromo-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction conditions (e.g., temperature, pH).
Scientific Research Applications
6-bromo-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Comparison with Similar Compounds
6-bromo-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one can be compared with other similar compounds, such as:
6-bromo-3-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one: This compound has a hydroxyl group instead of a methoxy group, which may affect its chemical reactivity and biological activity.
6-chloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one: The presence of a chlorine atom instead of a bromine atom can influence the compound’s properties, such as its solubility and reactivity.
3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one: The absence of a halogen atom at the 6th position may result in different chemical and biological behaviors.
Properties
IUPAC Name |
6-bromo-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrNO3S/c1-23-14-5-2-11(3-6-14)16-10-25-18(21-16)15-9-12-8-13(20)4-7-17(12)24-19(15)22/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAHVYHWLAVLFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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